
4-Oxazolemethanamine,2-cyclopropyl-5-methyl-
Descripción general
Descripción
Molecular Structure Analysis
While specific structural analysis data for “4-Oxazolemethanamine,2-cyclopropyl-5-methyl-” was not found, a related compound, “2-Chloro-N-cyclopropyl-4-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide”, was studied. Its structure was confirmed by MS, 1H NMR, 13C NMR, and FT-IR spectroscopy methods .Aplicaciones Científicas De Investigación
Structural Analysis and Molecular Interactions
- The molecule 4-cyclopropyl-4,5-dihydro-1H-1,2,3-triazole demonstrates significant delocalization of π-electron density within its triazole ring, forming supramolecular chains in the solid state through N–H···N hydrogen bonding. This property is important for understanding its interaction with other molecules and potential applications in materials science (Boechat et al., 2010).
Crystal Structure and Bonding Patterns
- The crystal structure of compounds like 4-cyclopropyl-1-(1-methyl-4-nitro-1H-imidazol-5-yl)-1H-1,2,3-triazole reveals insights into the delocalization of π-electron density and the interactions involving the triazole ring. This knowledge can be crucial for developing new materials or pharmaceuticals (Boechat et al., 2016).
Photo-Oxidation Kinetics and Physicochemical Properties
- Oxazole derivatives, including 4-Oxazolemethanamine, exhibit unique reactions with singlet oxygen due to their specific physicochemical properties. This aspect is significant in heterocycle (bio)chemistry research and understanding the behavior of active natural and medicinal species (Zeinali et al., 2020).
Synthesis and Potential in Medicinal Chemistry
- The synthesis of enantiomerically pure 1-[α-(benzofuran-2-yl)arylmethyl]-1H-1,2,4-triazoles, which are potent antiaromatase agents, involves the use of compounds like 4-Oxazolemethanamine. This process highlights its potential application in the development of novel pharmaceuticals (Messina et al., 2000).
Chemical Synthesis and Molecular Interactions
- Studies on the synthesis of N-(4-chlorophenyl)-5-cyclopropyl-1-(4-methoxyphenyl)-1H-1,2,3-triazole-4-carboxamide, involving 4-Oxazolemethanamine derivatives, provide insights into molecular interactions like N—H⋯N and C—H⋯N hydrogen bonds, which are vital for understanding chemical bonding and molecular design (Pokhodylo et al., 2020).
Direcciones Futuras
Oxazole derivatives have been gaining attention in recent times due to their increasing importance in the field of medicinal chemistry . They have a wide spectrum of biological activities which has led researchers around the globe to synthesize various oxazole derivatives and screen them for their various biological activities . This suggests that “4-Oxazolemethanamine,2-cyclopropyl-5-methyl-” may also have potential for future research and applications.
Propiedades
IUPAC Name |
(2-cyclopropyl-5-methyl-1,3-oxazol-4-yl)methanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2O/c1-5-7(4-9)10-8(11-5)6-2-3-6/h6H,2-4,9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RXXPTBUNABTDMR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C(O1)C2CC2)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
152.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




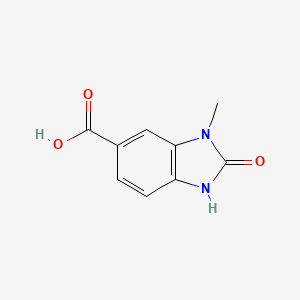
![7-Bromo-2,2-dimethyl-2H-benzo[b][1,4]oxazin-3(4H)-one](/img/structure/B1376323.png)

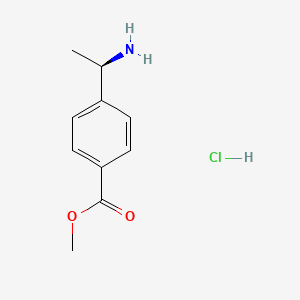

![1-(benzenesulfonyl)-2-methyl-1H-pyrrolo[2,3-b]pyridin-5-amine](/img/structure/B1376328.png)
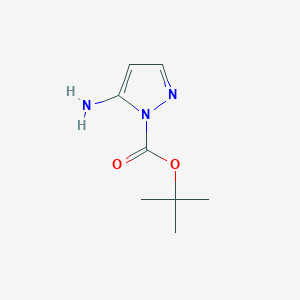
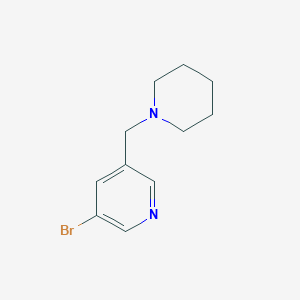
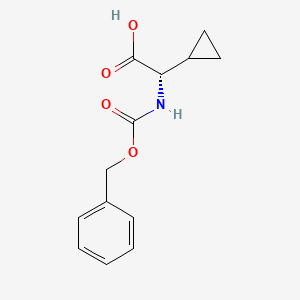
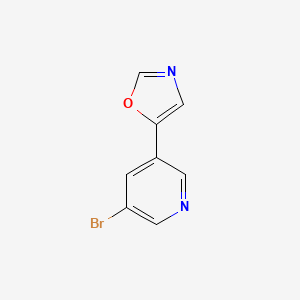

![[1-(2-Oxo-2-phenyl-ethylcarbamoyl)-ethyl]-carbamic acid benzyl ester](/img/structure/B1376335.png)
![3-Bromo-6-iodo-8-(trifluoromethyl)imidazo[1,2-a]pyridine-2-carboxylic acid](/img/structure/B1376336.png)